molecular formula C24H21N7O2 B2685564 2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539797-51-8

2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

カタログ番号: B2685564
CAS番号: 539797-51-8
分子量: 439.479
InChIキー: ZUQDIOAWXXHIDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo-pyrimidine derivative characterized by a fused heterocyclic core with diverse substituents. Its structure includes:

  • A 4-methoxyphenyl group at position 2, contributing electron-donating properties.
  • A methyl group at position 5, enhancing hydrophobicity.
  • A carboxamide moiety at position 6, linked to a pyridin-3-yl group, which may influence solubility and binding affinity.

Triazolo-pyrimidines are of pharmaceutical interest due to their structural similarity to purines, enabling interactions with enzymes like kinases or GTPases . While direct pharmacological data for this compound is unavailable in the provided evidence, analogs in the triazolo-pyrimidine class exhibit antimicrobial, anticancer, and kinase-inhibitory activities .

特性

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O2/c1-15-20(23(32)28-18-4-3-11-26-14-18)21(16-9-12-25-13-10-16)31-24(27-15)29-22(30-31)17-5-7-19(33-2)8-6-17/h3-14,21H,1-2H3,(H,28,32)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQDIOAWXXHIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC=NC=C4)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, characterized by its complex structure which includes multiple functional groups. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound features a fused triazole-pyrimidine core with various substituents that enhance its biological activity. The key structural elements include:

  • Triazole and Pyrimidine Rings : Essential for biological interactions.
  • Methoxy and Pyridine Substituents : These groups are known to influence solubility and binding affinity to biological targets.
PropertyValue
Molecular FormulaC26H24N6O2
Molecular Weight452.5 g/mol
CAS Number539797-70-1

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in the fields of oncology and infectious diseases. The following sections detail specific activities observed for this compound.

Anticancer Activity

Several studies have documented the anticancer properties of triazolopyrimidine derivatives. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : In vitro studies have shown that similar compounds exhibit IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Antimicrobial Properties

The presence of pyridine and methoxy groups is associated with enhanced antimicrobial activity:

  • Activity Spectrum : Compounds structurally related to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
  • Research Findings : In a comparative study, derivatives showed significant inhibition of bacterial growth with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens .

Understanding how this compound interacts at the molecular level is crucial for optimizing its therapeutic profile:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Receptor Binding : It has been suggested that the triazole moiety enhances binding affinity to specific receptors involved in cell signaling pathways.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is informative:

Compound NameStructural FeaturesBiological Activity
7-(4-Hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidineHydroxyl group at position 7Anticancer activity
5-Methyl-N-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidineLacks phenolic substituentsModerate enzyme inhibition
7-(3-Methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidineMethoxy group at position 7Antimicrobial properties

科学的研究の応用

Synthesis Approaches

Synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups. One common method includes the reaction of pyridine derivatives with substituted phenyl groups under controlled conditions to yield the desired product. The following table summarizes the key steps involved in its synthesis:

StepReaction TypeKey ReagentsOutcome
1Nucleophilic substitutionPyridine derivatives + aryl halidesFormation of pyridine-substituted aryl compounds
2CyclizationTriazole precursors + carboxylic acidsFormation of triazolo-pyrimidine scaffold
3FunctionalizationVarious electrophilesIntroduction of methoxy and other substituents

Biological Applications

Research indicates that compounds with similar structures exhibit significant biological activities. Notably, 2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has shown promise in several therapeutic areas:

  • Anticancer Activity : Compounds with triazolo-pyrimidine scaffolds have demonstrated efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival.
  • mTOR Inhibition : A related compound has been identified as a potent inhibitor of the mTOR pathway, which is crucial for cell growth and proliferation. This suggests potential applications in treating hepatocellular carcinoma (HCC) and enhancing the efficacy of radiotherapy .
  • Anti-inflammatory Effects : Structural analogs have been explored for their anti-inflammatory properties through inhibition of COX enzymes, indicating possible use in treating inflammatory diseases .

Case Study 1: mTOR Inhibitors

A study focused on optimizing mTOR inhibitors derived from the triazolo-pyrimidine scaffold revealed that compounds exhibited IC50 values as low as 7.1 nM against mTOR with high selectivity over PI3Kα. These findings support further development of these compounds as radiosensitizers for HCC treatment .

Case Study 2: Anticancer Screening

In vitro studies have shown that derivatives of this compound can significantly inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The structure–activity relationship (SAR) analysis indicated that specific substitutions enhance anticancer potency .

類似化合物との比較

Table 1: Comparison of Triazolo-Pyrimidine Carboxamide Derivatives

Compound Name & Substituents Melting Point (°C) Yield (%) Key Spectral Data (HRMS/ESI) Reference
Target Compound : 2-(4-MeOPh)-5-Me-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Not reported Not reported Not reported -
5j : 2-amino-5-Me-N-(4-NO₂Ph)-7-(3,4,5-OMePh) 319.9–320.8 43 453.1677 [M+H]⁺
5k : 2-amino-N-(4-BrPh)-5-Me-7-(3,4,5-OMePh) 280.1–284.3 54 513.0870 [M+H]⁺
2h : 2-((dioxolane-ethyl)thio)-N-(4-MeOPh)-7-(3-MeOPh)-5-Me 251.9–253.1 Not reported 524.55 [M+H]⁺
2i : 2-((dioxolane-ethyl)thio)-N-(3-acetylPh)-7-(3-MeOPh)-5-Me 212.5–213.8 Not reported 536.71 [M+H]⁺
: 7-(2-MeOPh)-N-(4-MeOPh)-5-Me-2-(2-thienyl) Not reported Not reported CAS: 667902-79-6

Key Observations:

Substituent Impact on Melting Points: Electron-withdrawing groups (e.g., nitro in 5j) increase melting points (>300°C) due to enhanced intermolecular interactions .

Synthetic Yields: Yields for amino-substituted analogs (e.g., 5j, 5k) range from 43–56%, likely due to steric hindrance from trimethoxyphenyl groups .

Spectral Signatures :

  • HRMS/ESI data confirms molecular weights, with deviations <0.005 ppm in analogs like 5j and 5k .

Q & A

Q. What synthetic routes are reported for triazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for this compound?

  • Methodological Answer : The synthesis of structurally related triazolo[1,5-a]pyrimidine derivatives often employs cyclocondensation reactions. For example, ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate was synthesized using molten-state TMDP (trimethylenediphosphine) or TMDP in ethanol/water (1:1 v/v) as a catalyst . Adapting this to the target compound would require substituting phenyl groups with pyridin-3-yl and pyridin-4-yl moieties. Key considerations include solvent polarity (e.g., ethanol/water mixtures for solubility) and catalyst selection (e.g., avoiding piperidine due to regulatory restrictions ).

Table 1 : Comparison of Synthesis Protocols

CatalystSolvent SystemYield (%)Limitations
TMDPMolten-state82High toxicity
TMDPEthanol/water78Longer reaction time

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of NMR (¹H, ¹³C), IR spectroscopy, and X-ray crystallography. For example, related triazolo-pyrimidine derivatives were characterized via ¹H NMR (δ 8.2–8.5 ppm for pyridyl protons) and IR (C=O stretch at ~1680 cm⁻¹) . Crystallographic data (e.g., triclinic crystal systems, P1 space group) can resolve ambiguities in regiochemistry, as demonstrated for N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine . Purity is typically assessed via HPLC (≥95% by area normalization).

Advanced Research Questions

Q. How can researchers resolve contradictions in yield or regioselectivity when varying synthetic protocols?

  • Methodological Answer : Discrepancies in yield or regioselectivity often stem from solvent polarity, catalyst availability, or reaction temperature. For instance, TMDP in ethanol/water (1:1 v/v) reduces toxicity but may lower yields due to slower kinetics compared to molten-state conditions . To address regioselectivity issues, computational tools (e.g., DFT calculations) can predict favored tautomeric forms or transition states. Experimental validation via NOESY or crystallography is recommended .

Q. What strategies optimize reaction conditions for improved yield and scalability?

  • Methodological Answer : Design of Experiments (DoE) and Bayesian optimization are effective for multi-variable optimization. For example, flow-chemistry approaches have been used to optimize diazomethane synthesis by adjusting residence time, temperature, and reagent stoichiometry . Heuristic algorithms (e.g., genetic algorithms) can prioritize reaction parameters (e.g., catalyst loading, solvent ratio) with minimal experimental runs .

Table 2 : Key Parameters for Optimization

ParameterOptimal RangeImpact on Yield
Temperature80–100°C↑↑ (10–15%)
Catalyst0.5–1.0 mol%Plateau above 1%
SolventEthanol/water↑ Purity

Q. How can computational modeling predict biological interactions of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can predict binding affinities to target enzymes (e.g., kinases, cytochrome P450). For pyrazolo[1,5-a]pyrimidine derivatives, trifluoromethyl groups enhance hydrophobic interactions in active sites . MD simulations (50–100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding.

Methodological Considerations

Q. How should researchers address impurities generated during synthesis?

  • Methodological Answer : Impurities often arise from incomplete cyclization or side reactions. Recrystallization (e.g., using DMF/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) can isolate the target compound . For persistent impurities, LC-MS identifies byproducts (e.g., m/z +16 for oxidation products), guiding process adjustments .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs. For example, pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups show anticancer activity in MTT assays (IC₅₀: 1–10 μM) . Enzyme inhibition (e.g., kinase assays using ADP-Glo™) quantifies target engagement. Always include positive controls (e.g., staurosporine for kinases) and validate results via dose-response curves.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。